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Abstract
Evategrel (also known as CG-0255) is a novel antiplatelet prodrug designed to overcome the

limitations of clopidogrel. Its therapeutic effect is mediated by its active metabolite, H4, which is

identical to the active metabolite of clopidogrel.[1][2] However, the generation of H4 from

Evategrel follows a more efficient and predictable pathway, offering significant clinical

advantages. This technical guide provides an in-depth analysis of H4, focusing on its

mechanism of action, metabolic activation, pharmacokinetics, pharmacodynamics, and the

experimental protocols used for its evaluation.

Introduction to Evategrel and its Active Metabolite
H4
Evategrel is a next-generation P2Y12 receptor antagonist developed to provide more

consistent and potent antiplatelet effects than clopidogrel.[3] The active principle of Evategrel
is its metabolite, H4, a thiol-containing compound that irreversibly blocks the P2Y12 receptor

on platelets.[1][3] Unlike clopidogrel, which requires a two-step, cytochrome P450 (CYP)-

mediated oxidation for its activation, Evategrel is converted to H4 in a single step by

carboxylesterases.[1][3] This key difference in metabolic activation underlies the main

advantages of Evategrel, including a rapid onset of action, reduced inter-individual variability,

and the circumvention of CYP2C19-related clopidogrel resistance.[1][3][4]
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Mechanism of Action: P2Y12 Receptor Signaling
Pathway
The active metabolite H4 exerts its antiplatelet effect by irreversibly antagonizing the P2Y12

receptor, a G protein-coupled receptor (GPCR) on the platelet surface. The binding of

adenosine diphosphate (ADP) to the P2Y12 receptor triggers a signaling cascade that leads to

platelet activation and aggregation. H4, through a disulfide bond, covalently binds to the P2Y12

receptor, preventing ADP from binding and thereby inhibiting downstream signaling.[1]

The signaling pathway initiated by P2Y12 receptor activation involves the inhibition of adenylyl

cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1]

[5] Reduced cAMP levels result in the dephosphorylation of vasodilator-stimulated

phosphoprotein (VASP), contributing to platelet activation. Additionally, P2Y12 activation

stimulates phosphoinositide 3-kinase (PI3K), leading to the activation of Akt and subsequent

downstream signaling that increases intracellular calcium levels and promotes granule

secretion.[1] Both pathways ultimately converge on the conformational activation of the

glycoprotein (GP) IIb/IIIa receptor, which mediates platelet aggregation by binding to fibrinogen.

[1] By blocking the P2Y12 receptor, H4 effectively inhibits these downstream events.
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P2Y12 Receptor Signaling Pathway and Inhibition by H4

Metabolic Activation of Evategrel to H4
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The conversion of Evategrel to its active metabolite H4 is a rapid, one-step process catalyzed

by carboxylesterases, which are ubiquitously present in the body.[3][4] This contrasts with the

metabolic activation of clopidogrel, which is a two-step process dependent on CYP enzymes,

primarily CYP2C19. The reliance on CYP enzymes makes clopidogrel susceptible to genetic

polymorphisms that can lead to reduced metabolic activation and diminished antiplatelet effect

in a significant portion of the population.[4]
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Metabolic Activation of Evategrel vs. Clopidogrel

Pharmacodynamics of H4
The pharmacodynamic (PD) effects of H4 generated from Evategrel have been assessed in

clinical trials by measuring the inhibition of platelet aggregation (IPA).[1][2] These studies

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15622744?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40669263/
https://www.researchgate.net/publication/385330838_Phase_I_results_of_both_IV_and_oral_administration_for_CG-0255_a_novel_fast-acting_antiplatelet_drug_with_a_new_activation_pathway
https://www.researchgate.net/publication/385330838_Phase_I_results_of_both_IV_and_oral_administration_for_CG-0255_a_novel_fast-acting_antiplatelet_drug_with_a_new_activation_pathway
https://www.benchchem.com/product/b15622744?utm_src=pdf-body-img
https://www.benchchem.com/product/b15622744?utm_src=pdf-body
https://www.benchchem.com/product/b15622744?utm_src=pdf-body
https://www.researchgate.net/figure/P2Y12-receptor-signaling-pathways-in-platelets-ADP-acts-as-a-soluble-agonist-of-P2Y12_fig2_356805610
https://www.ahajournals.org/doi/abs/10.1161/circ.152.suppl_3.4359647
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15622744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


demonstrate a potent, rapid, and dose-dependent antiplatelet effect with minimal inter-

individual variation compared to clopidogrel.[1][2]

Quantitative Pharmacodynamic Data
The following tables summarize the key pharmacodynamic parameters of H4 derived from

Evategrel based on available clinical trial data.

Table 1: Onset of Action of H4 (from Evategrel)

Route of Administration Time to Onset of Action

Intravenous (IV) ≤ 15 minutes[1][2]

Oral ≤ 30 minutes[1][2]

Table 2: Inhibition of Platelet Aggregation (IPA) of H4 (from Evategrel)

Evategrel Dose Achieved IPA Comparator

2 mg (oral) ~40%[1][2]
Similar to 300 mg

clopidogrel[1][2]

Higher doses (oral) ~100%[1][2] -

10 mg (oral) >90% in < 30 minutes[4]
Significantly higher than 300

mg clopidogrel[4]

Pharmacokinetics of H4
Pharmacokinetic (PK) analyses of Evategrel have shown a fast and consistent conversion to

its active metabolite, H4.[1][2][4] This efficient conversion contributes to the rapid onset of

action and predictable antiplatelet response.

Quantitative Pharmacokinetic Data
Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for H4 following

Evategrel administration are not fully available in the public domain at the time of this writing.

However, studies have consistently reported a rapid and dose-dependent formation of H4.[4]
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Experimental Protocols: Measurement of Platelet
Inhibition
The primary method used to quantify the pharmacodynamic effect of H4 in clinical studies of

Evategrel is the VerifyNow P2Y12 assay.[1][2][4]

VerifyNow P2Y12 Assay Protocol
The VerifyNow system is a point-of-care, turbidimetric-based optical detection system that

measures platelet-induced aggregation.[6]

Principle: The assay measures the ability of activated platelets to bind to fibrinogen-coated

microbeads.[7] In the P2Y12 assay, ADP is used as an agonist to stimulate platelet activation

through both P2Y1 and P2Y12 receptors. Prostaglandin E1 (PGE1) is included to inhibit the

P2Y1 pathway, making the assay specific for the P2Y12 receptor.[6][8] The extent of

aggregation is measured as an increase in light transmittance and is reported in P2Y12

Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 receptor blockade.

Procedure:

Sample Collection: Whole blood is collected in a 3.2% sodium citrate tube.

Assay Cartridge: The blood sample is added to the VerifyNow P2Y12 assay cartridge, which

contains fibrinogen-coated microbeads, ADP, and PGE1.

Platelet Activation and Aggregation: Inside the cartridge, ADP activates the platelets via the

P2Y12 receptor, leading to a conformational change in the GPIIb/IIIa receptors. These

activated receptors then bind to the fibrinogen-coated microbeads, causing aggregation.

Measurement: The VerifyNow instrument measures the change in light transmittance as

aggregation occurs.

Reporting: The result is reported in PRU. The percentage of platelet inhibition can be

calculated by comparing post-treatment PRU to a baseline (pre-treatment) PRU.
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The unique metabolic activation pathway of Evategrel confers several key advantages for its

active metabolite H4 compared to that derived from clopidogrel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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